3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-Isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a benzofuropyrimidine core substituted with an isopropyl group at the 3-position and a 3-methylbenzyl moiety at the 1-position. The benzofuropyrimidine scaffold combines a benzofuran ring fused to a pyrimidine-2,4-dione system, a structure known for diverse biological activities. Derivatives of benzofuropyrimidine are reported to exhibit antiviral, antibacterial, antifungal, and anti-inflammatory properties . The isopropyl and 3-methylbenzyl substituents likely influence pharmacokinetic properties, such as lipophilicity and metabolic stability, while modulating interactions with biological targets.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13(2)23-20(24)19-18(16-9-4-5-10-17(16)26-19)22(21(23)25)12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPVIFNZYHYBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the aza-Wittig reaction, where functionalized iminophosphoranes react with carbon disulfide, followed by further reactions with alkyl halides or halogenated aliphatic esters . The reaction conditions often require the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
Benzofuropyrimidine Derivatives
- 3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Substituents: 4-Methoxyphenoxy group at position 2, isopropyl at position 3.
Pyrimidine-2,4-dione Derivatives with Different Cores
- Quinazoline-2,4(1H,3H)-dione Derivatives Example: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (Patent No. 9,585,883). Activity: Anti-mycobacterial, specifically against tuberculosis .
- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives Example: Compounds from Series B in . Activity: Antifungal and kinase inhibition due to the thiophene ring’s electron-deficient nature. Key Difference: The sulfur atom in thienopyrimidines may confer distinct metabolic stability compared to the oxygen-rich benzofuropyrimidine core .
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives Example: 3-(Benzyl)-1-(2-hydroxyethyl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Synthesis: Low yield (20%) due to challenges in cyclization .
Substituent Impact on Bioactivity
- Isopropyl vs.
- Benzyl vs. Hydroxyethyl Substituents : The 3-methylbenzyl group in the target compound may improve blood-brain barrier penetration compared to polar hydroxyethyl groups in pyrido[2,3-d]pyrimidine derivatives .
Q & A
Q. What are the common synthetic routes for 3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione in laboratory settings?
The synthesis typically involves multi-step protocols, including cyclization and substitution reactions. For example, analogous benzothieno-pyrimidine derivatives are synthesized via cyclization of aminothiophene carboxylates with urea or thiourea derivatives under reflux conditions. Catalysts like Lewis acids (e.g., ZnCl₂) enhance reaction efficiency, while temperature control (80–120°C) prevents intermediate decomposition . Substitution reactions with benzyl halides (e.g., 3-methylbenzyl chloride) are performed in polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) to introduce the isopropyl and benzyl groups .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and stereochemistry, with benzyl and isopropyl protons appearing at δ 4.5–5.5 ppm and δ 1.2–1.5 ppm, respectively . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₃N₂O₃: 375.1709). Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bends .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Candida albicans (MIC values <50 µg/mL indicate promise) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or DNA repair enzymes (e.g., topoisomerase II) to evaluate mechanism .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step of the synthesis?
Optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance cyclization rates .
- Solvent Effects : Compare polar aprotic (DMF) vs. ethereal solvents (THF) to balance reactivity and side reactions .
- Temperature Gradients : Use microwave-assisted synthesis at 100–120°C to reduce reaction time from 24h to 2–4h .
- In-Line Monitoring : Employ HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What mechanistic insights can be gained from molecular docking studies of this compound?
Computational docking (e.g., AutoDock Vina) into protein targets (e.g., kinase ATP-binding pockets) reveals:
- Binding Affinity : Hydrophobic interactions between the isopropyl group and residues like Leu273 in EGFR .
- Selectivity : The benzofuro-pyrimidine core may sterically hinder off-target binding compared to simpler pyrimidines .
- Dynamic Behavior : Molecular dynamics simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How can researchers resolve contradictions in biological activity data across studies?
Address discrepancies by:
- Standardizing Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
- Structural Confirmation : Re-analyze batch purity via HPLC and NMR to rule out degradation products .
- Meta-Analysis : Compare substituent effects; for example, fluorobenzyl analogs in show enhanced lipophilicity and activity over chlorinated variants .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Cyclization Optimization
| Parameter | Tested Range | Optimal Value (Yield) | Reference |
|---|---|---|---|
| Catalyst | ZnCl₂, FeCl₃, None | ZnCl₂ (82%) | |
| Temperature | 80°C, 100°C, 120°C | 100°C (78%) | |
| Solvent | DMF, THF, DCM | DMF (85%) |
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Reference |
|---|---|---|---|
| 4-Fluorobenzyl Substituent | 12.5 (S. aureus) | 8.2 (MCF-7) | |
| 3-Chlorobenzyl Substituent | 25.0 (S. aureus) | 15.6 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
